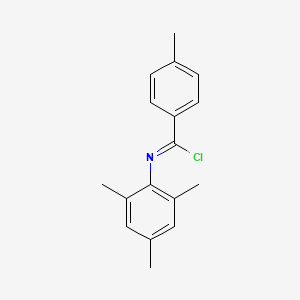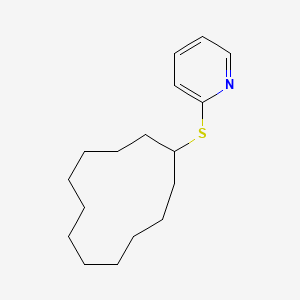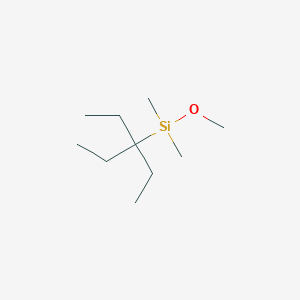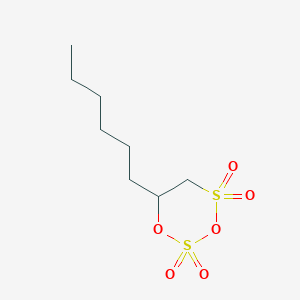
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-ethylbutyl group and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative is reacted with a suitable alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its structural features can be modified to create new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for various applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The benzene ring can participate in electrophilic aromatic substitution reactions, while the alkyl and phenylmethoxy groups can undergo various transformations.
In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The specific pathways involved would depend on the nature of the interaction and the biological context.
Comparaison Avec Des Composés Similaires
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the phenyl group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: Similar structure but with different alkyl substituents.
Uniqueness: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is unique due to the presence of both the 2-ethylbutyl and phenylmethoxy groups This combination of substituents imparts specific chemical and physical properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
125796-68-1 |
|---|---|
Formule moléculaire |
C19H24O |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O/c1-3-16(4-2)14-17-10-12-19(13-11-17)20-15-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3 |
Clé InChI |
JYJJYPXFJGQUOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)







![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)


![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
